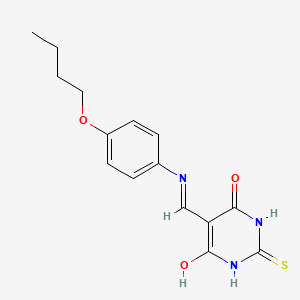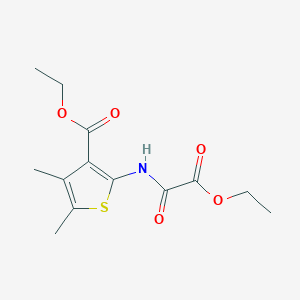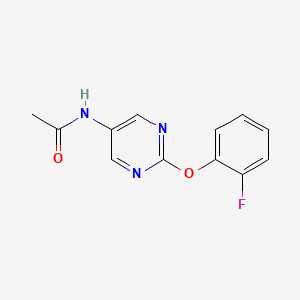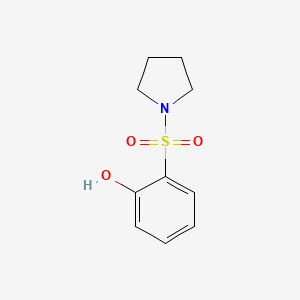![molecular formula C22H22ClNO4 B2891433 3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010906-59-8](/img/structure/B2891433.png)
3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H22ClNO4 and its molecular weight is 399.87. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermally Curable Monomers
A study by Kiskan and Yagcı (2007) introduced a monomer possessing both benzoxazine and coumarin rings. This monomer, synthesized from reactions involving 4-methyl-7-hydroxycoumarin, showcases the potential for creating materials with unique thermal and photochemical properties. The photodimerization and thermal ring-opening reactions of this compound could be foundational for developing advanced materials with tunable properties (Kiskan & Yagcı, 2007).
Cycloadditions and Electrophilic Properties
Research by Afarinkia, Bahar, Neuss, and Vyas (2004) delves into the cycloadditions of 2(H)-1,4-oxazin-2-ones, highlighting their ambident diene nature and interactions with electron-neutral, rich, and deficient dienophiles. This study emphasizes the significance of these compounds in synthetic chemistry, offering insights into controlling electron demand during cycloaddition reactions (Afarinkia et al., 2004).
Antimicrobial Applications
Bektaş and colleagues (2007) synthesized novel 1,2,4-triazole derivatives, including compounds related to the structure . Their work demonstrates the antimicrobial potential of these compounds, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Acid Properties and Biological Activity Relationship
The study of acid properties of 4-hydroxy-6H-1,3-oxazin-6-ones by Lalaev et al. (2006) investigates these compounds as weak OH acids, exploring their methylation and biological relevance. This research provides a foundation for understanding the chemical behavior of oxazinones in biological systems, potentially guiding the development of bioactive compounds (Lalaev et al., 2006).
Optoelectronic Properties
Abbas and colleagues (2018) focused on synthesizing and characterizing bicyclic oxazolidine compounds, evaluating their optoelectronic properties through density functional theory. Their work underscores the importance of these compounds in material science, particularly in developing materials with specific electronic and photophysical characteristics (Abbas et al., 2018).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO4/c1-14-20(15-4-6-16(23)7-5-15)21(25)17-8-9-19-18(22(17)28-14)12-24(13-27-19)10-3-11-26-2/h4-9H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPCVAJYWCRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCCOC)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2891351.png)





![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2891363.png)

![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)

